molecular formula C17H13ClN4O5S2 B2556474 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide CAS No. 887201-47-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide

Cat. No. B2556474
CAS RN: 887201-47-0
M. Wt: 452.88
InChI Key: PKTLCQBMXDPWLL-JZJYNLBNSA-N
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide” is a complex organic compound. It contains a benzo[d]thiazol-2(3H)-one core, which is a type of heterocyclic compound . The compound also contains an allyl group, a sulfamoyl group, a nitro group, and a benzamide group .


Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of the allyl group could potentially allow for resonance stabilization .

Scientific Research Applications

Synthesis and Antibacterial Activity

Sulfonamides, including compounds with a structure similar to the given compound, have been synthesized using solvent-free conditions, highlighting an efficient method for producing novel sulfonamides. These compounds were evaluated for their antibacterial activity against common pathogens such as S. aureus and E. coli. The research suggests potential applications in developing new antibacterial agents (Rafiee Pour et al., 2019).

Antimicrobial Properties

Another study focused on novel sulfonamides containing specific scaffolds, which were synthesized and assessed for their in vitro antimicrobial activity against a range of bacteria, fungi, and mycobacteria. Some derivatives showed promising activity against both methicillin-sensitive and -resistant Staphylococcus aureus, suggesting a potential application in treating infections caused by these bacteria (Krátký et al., 2012).

Advanced Polymer Materials

Sulfonamides have been incorporated into the synthesis of novel polymers, such as aromatic poly(sulfone sulfide amide imide)s, offering new types of soluble and thermally stable materials. These polymers exhibit significant potential for various industrial applications due to their robust physical properties, including high thermal stability and solubility (Mehdipour‐Ataei & Hatami, 2007).

Antiviral and Anticancer Potential

Thiazolides, a class of compounds related to sulfonamides, have been investigated for their antiviral activities, particularly against hepatitis B virus replication. This highlights the potential application of these compounds in antiviral therapies (Stachulski et al., 2011). Additionally, thiazolides have been studied for their ability to induce apoptosis in colorectal tumor cells, suggesting possible applications in cancer treatment (Brockmann et al., 2014).

properties

IUPAC Name

2-chloro-5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O5S2/c1-2-7-21-14-6-4-11(29(19,26)27)9-15(14)28-17(21)20-16(23)12-8-10(22(24)25)3-5-13(12)18/h2-6,8-9H,1,7H2,(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTLCQBMXDPWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide

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